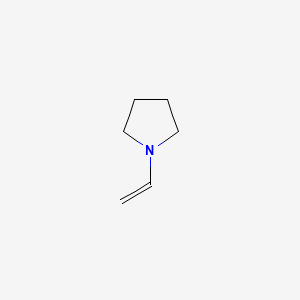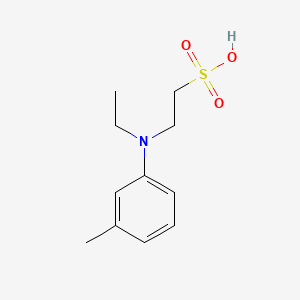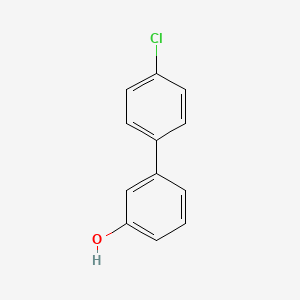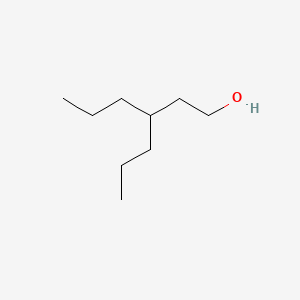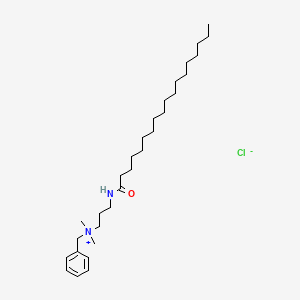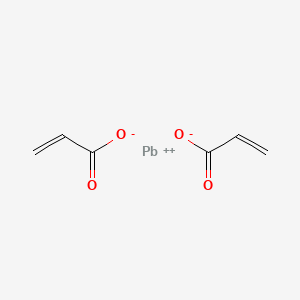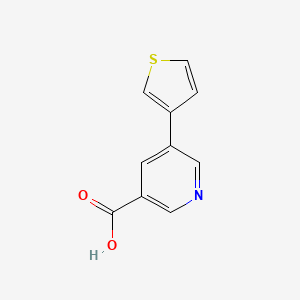
5-(チオフェン-3-イル)ニコチン酸
説明
5-(Thiophen-3-YL)nicotinic acid is an organic compound with the molecular formula C10H7NO2S . It is a derivative of pyridine, with a carboxyl group (COOH) at the 3-position . This compound is a part of the broader class of thiophene-based analogs, which have been the subject of increasing interest due to their potential biological activity .
Molecular Structure Analysis
The molecular structure of 5-(Thiophen-3-YL)nicotinic acid consists of a thiophene ring attached to a nicotinic acid molecule . The molecular weight of this compound is 205.23 .Physical And Chemical Properties Analysis
5-(Thiophen-3-YL)nicotinic acid is a colorless, water-soluble solid . It has a molecular weight of 205.23 .科学的研究の応用
医薬品化学
チオフェンとその置換誘導体、例えば「5-(チオフェン-3-イル)ニコチン酸」は、医薬品化学の分野で興味深い用途を示す非常に重要なヘテロ環式化合物です . これらの化合物は、医薬品化学におけるさまざまな用途で幅広い治療特性を持つことが報告されています .
抗炎症作用
これらの化合物は、抗炎症作用を持つことが発見されています . これは、炎症を特徴とする状態の治療に潜在的に有用です。
抗精神病作用
チオフェン誘導体は、抗精神病作用を持つことも発見されています . これは、精神障害の治療における潜在的な用途を示唆しています。
抗不整脈作用
これらの化合物は、抗不整脈作用を持つことが発見されています . これは、不整脈の治療における潜在的な用途を示唆しています。
抗不安作用
チオフェン誘導体は、抗不安作用を持つことが発見されています . これは、不安障害の治療における潜在的な用途を示唆しています。
抗真菌作用
これらの化合物は、抗真菌作用を持つことが発見されています . これは、真菌感染症の治療における潜在的な用途を示唆しています。
抗酸化作用
チオフェン誘導体は、抗酸化作用を持つことが発見されています . これは、酸化ストレス関連疾患の予防における潜在的な用途を示唆しています。
抗癌作用
これらの化合物は、抗癌作用を持つことが発見されています . これは、さまざまな種類の癌の治療における潜在的な用途を示唆しています。
作用機序
Target of Action
It is structurally similar to nicotinic acid (niacin), which is known to act on a specific niacin receptor expressed in adipocytes and immune cells .
Mode of Action
Nicotinic acid exerts its effects at least in part independently of its antidyslipidemic effects through mechanisms involving its receptor on immune cells as well as through direct and indirect effects on the vascular endothelium .
Biochemical Pathways
Nicotinic acid is known to regulate the formation and release of adipokines by acting through its receptor on adipocytes .
Pharmacokinetics
It is known that the compound should be stored sealed in dry conditions at 2-8°c .
Result of Action
Nicotinic acid is known to exert antiatherosclerotic effects at least in part independently of its antidyslipidemic effects .
生化学分析
Biochemical Properties
5-(Thiophen-3-YL)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, 5-(Thiophen-3-YL)nicotinic acid can bind to specific receptors, modulating their activity and influencing downstream effects .
Cellular Effects
The effects of 5-(Thiophen-3-YL)nicotinic acid on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes . By altering gene expression, 5-(Thiophen-3-YL)nicotinic acid can impact various cellular functions, including cell growth, differentiation, and apoptosis . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, 5-(Thiophen-3-YL)nicotinic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity . For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis . Additionally, 5-(Thiophen-3-YL)nicotinic acid can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of target genes, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
The effects of 5-(Thiophen-3-YL)nicotinic acid can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. In vitro studies have shown that 5-(Thiophen-3-YL)nicotinic acid is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context . For instance, prolonged exposure to 5-(Thiophen-3-YL)nicotinic acid may lead to adaptive responses in cells, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of 5-(Thiophen-3-YL)nicotinic acid can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer activity . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high-dose exposure .
Metabolic Pathways
5-(Thiophen-3-YL)nicotinic acid is involved in several metabolic pathways. It can interact with enzymes and cofactors that regulate the metabolism of various biomolecules . For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates or metabolites . These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, 5-(Thiophen-3-YL)nicotinic acid can affect metabolic flux by modulating the activity of key enzymes in different pathways .
Transport and Distribution
The transport and distribution of 5-(Thiophen-3-YL)nicotinic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or accumulate in specific compartments, such as the cytoplasm or nucleus . The distribution of 5-(Thiophen-3-YL)nicotinic acid within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 5-(Thiophen-3-YL)nicotinic acid can affect its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, 5-(Thiophen-3-YL)nicotinic acid may accumulate in the nucleus, where it can interact with nuclear receptors or transcription factors to regulate gene expression .
特性
IUPAC Name |
5-thiophen-3-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-3-8(4-11-5-9)7-1-2-14-6-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPQTJJXLAOEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406237 | |
| Record name | 5-thiophen-3-ylpyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893723-32-5 | |
| Record name | 5-thiophen-3-ylpyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



